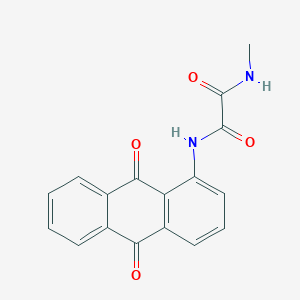
N-(1-Anthraquinonyl)-N'-methyloxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Anthraquinonyl)-N’-methyloxamide: is an organic compound derived from anthraquinone, a well-known aromatic ketone. This compound is characterized by the presence of an anthraquinonyl group attached to a methyloxamide moiety. Anthraquinone derivatives are widely studied due to their diverse applications in various fields, including dyes, pigments, and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Anthraquinonyl)-N’-methyloxamide typically involves the reaction of 1-aminoanthraquinone with methyl isocyanate. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under controlled temperature conditions. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of N-(1-Anthraquinonyl)-N’-methyloxamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: N-(1-Anthraquinonyl)-N’-methyloxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthraquinone moiety to anthracene derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Anthracene derivatives.
Substitution: Various substituted anthraquinone derivatives.
Applications De Recherche Scientifique
N-(1-Anthraquinonyl)-N’-methyloxamide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-(1-Anthraquinonyl)-N’-methyloxamide involves its interaction with specific molecular targets and pathways. The anthraquinone moiety can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, the compound can generate reactive oxygen species (ROS) that induce oxidative stress in cells, contributing to its cytotoxic effects.
Comparaison Avec Des Composés Similaires
1-Aminoanthraquinone: A precursor in the synthesis of N-(1-Anthraquinonyl)-N’-methyloxamide.
Anthraquinone-2-carboxylic acid: Another anthraquinone derivative with different functional groups.
N-(2-R-1-anthraquinonyl)ureas: Compounds with similar structural features but different substituents.
Uniqueness: N-(1-Anthraquinonyl)-N’-methyloxamide is unique due to its specific combination of anthraquinonyl and methyloxamide groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
92573-25-6 |
|---|---|
Formule moléculaire |
C17H12N2O4 |
Poids moléculaire |
308.29 g/mol |
Nom IUPAC |
N'-(9,10-dioxoanthracen-1-yl)-N-methyloxamide |
InChI |
InChI=1S/C17H12N2O4/c1-18-16(22)17(23)19-12-8-4-7-11-13(12)15(21)10-6-3-2-5-9(10)14(11)20/h2-8H,1H3,(H,18,22)(H,19,23) |
Clé InChI |
JAYVUJKPTWSQCN-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C(=O)NC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3,2-Dioxaphosphorinane, 2,2'-[butylidenebis[[2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene]oxy]]bis[5,5-dimethyl-](/img/structure/B13790390.png)




![2,6-ditert-butyl-4-[(E)-2-(4-chlorophenyl)ethenyl]pyrylium;trifluoromethanesulfonate](/img/structure/B13790403.png)

![5,5-Dicyclohexyl-3-[2-(dimethylamino)ethyl]imidazolidine-2,4-dione](/img/structure/B13790425.png)



![(7S,8S,10S,12S,17R,18S)-10-[(3R,4R,5R)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-17,18-dihydroxy-8,12-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-4-one](/img/structure/B13790448.png)


